molecular formula C18H25N3O5 B2838785 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea CAS No. 877640-85-2

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea

Cat. No. B2838785
CAS RN: 877640-85-2
M. Wt: 363.414
InChI Key: CKRISEIFGVVOEW-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidinone moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a bioisostere of the phenyl group, and it’s often used in drug design to improve metabolic stability . The pyrrolidinone moiety is a common motif in bioactive compounds and can contribute to the overall lipophilicity and hydrogen bonding capacity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the urea linkage as a key step. This could potentially be achieved through the reaction of an isocyanate with an amine. The 2,3-dihydrobenzo[b][1,4]dioxin moiety could be formed via a Pummerer rearrangement, while the pyrrolidinone moiety could be synthesized via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring. The presence of these functional groups would likely confer a degree of polarity to the molecule, which could influence its solubility and permeability properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring. The urea linkage could potentially undergo hydrolysis under acidic or basic conditions, while the 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring would likely confer a degree of polarity to the molecule, which could influence its solubility, permeability, and stability properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel compounds with potential antimicrobial activities is a significant area of research. For instance, the study on "Synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones" by Sharma et al. (2004) demonstrates the creation of compounds that were tested against various bacteria, showing a relationship between biological activity and molecular properties (Sharma, Sharma, & Rane, 2004).

Chemical Synthesis Techniques

Research on the synthesis of ureas and related compounds provides insights into chemical synthesis techniques. For example, "Substituted ureas based on 2,6-dimethyl-3,5-pyridinedicarboxylic acid azides" by Nesterova et al. (2012) discusses a method to create ureas from specific azides, highlighting the versatility of these synthesis techniques (Nesterova, Pugacheva, & Voevudsky, 2012).

Oxidation Reactions and Derivatives Synthesis

The paper "Urea‐2,2‐dihydroperoxypropane as a Novel and High Oxygen Content Alternative to Dihydroperoxypropane in Several Oxidation Reactions" by Khosravi and Naserifar (2019) showcases the application of novel oxidants in creating various derivatives, emphasizing the importance of innovative reagents in organic synthesis (Khosravi & Naserifar, 2019).

Antioxidant Properties

The preparation and study of compounds with antioxidant properties are critical for medicinal chemistry. Abd-Almonuim et al. (2020) conducted a study titled "Preparation, Characterization and Antioxidant Determination of Coumarin Substituted Heterocyclic Compound," which found significant antioxidant activities in synthesized compounds, showcasing the potential for therapeutic applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Novel Derivatives and Biological Activity

Research also focuses on creating novel derivatives with potential biological activities. Rani et al. (2014) synthesized new derivatives incorporating specific moieties and evaluated their antimicrobial activity, highlighting the ongoing search for new therapeutic agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Given the presence of the urea linkage, the 2,3-dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone ring, it’s possible that this compound could interact with a variety of biological targets through hydrogen bonding and hydrophobic interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any new compound, it would be important to conduct thorough toxicity testing to assess its safety profile .

Future Directions

Future research on this compound could involve further optimization of its structure to enhance its biological activity, as well as detailed studies to elucidate its mechanism of action. Additionally, comprehensive pharmacokinetic and toxicological studies would be needed to assess its drug-like properties .

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-ethoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-2-24-7-3-6-19-18(23)20-13-10-17(22)21(12-13)14-4-5-15-16(11-14)26-9-8-25-15/h4-5,11,13H,2-3,6-10,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRISEIFGVVOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea

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